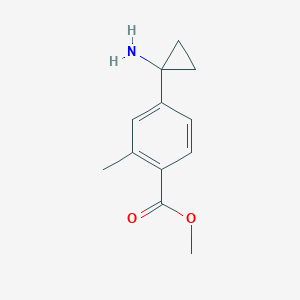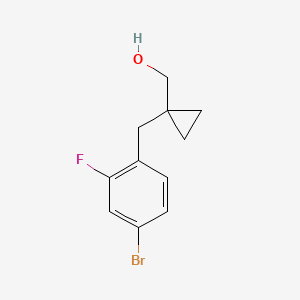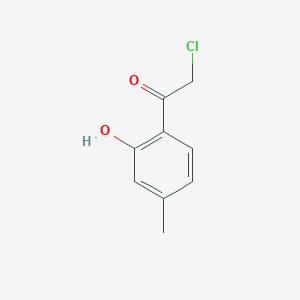
1-(3-Hydroxyphenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxyacetophenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-hydroxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield phenolic alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic alcohols.
Substitution: Brominated phenols.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of polymers and resins due to its diol functionality.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its anticoagulant activity is likely due to its ability to interfere with the coagulation cascade, possibly by inhibiting thrombin .
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)ethane-1,2-diol: Similar structure but with the hydroxyl group in the para position.
1-(2-Hydroxyphenyl)ethane-1,2-diol: Hydroxyl group in the ortho position.
1-(4-Hydroxyphenyl)butane-1,2-diol: Contains an additional carbon in the alkyl chain.
Uniqueness: 1-(3-Hydroxyphenyl)ethane-1,2-diol is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2 |
Clave InChI |
AQAVPIJUJIGGGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)










